3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C15H9N5O2S |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C15H9N5O2S/c1-8-6-10(19-22-8)14-18-20-13(16-17-15(20)23-14)12-7-9-4-2-3-5-11(9)21-12/h2-7H,1H3 |
InChI Key |
SHUYHFMWLBAMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols
- Preparation of Substituted Benzoyl Hydrazines: Benzoic acid esters are treated with hydrazine hydrate in ethanol.
- Reaction with Carbon Disulfide: The substituted benzoyl hydrazines react with carbon disulfide (CS$$_2$$) in the presence of potassium hydroxide (KOH) in ethanol to form intermediate potassium dithiocarbazinate salts.
- Cyclization: The intermediate potassium dithiocarbazinates undergo cyclization with excess hydrazine hydrate to yield 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Synthesis of 3,6-Disubstituted-Triazolo[3,4-b]Thiadiazoles
- The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are converted to 3,6-disubstituted-triazolo[3,4-b]thiadiazoles via a one-pot reaction with substituted aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl$$_3$$).
Reaction Scheme
The general reaction scheme for synthesizing 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives is as follows:
$$
\begin{aligned}
&\text{R}1\text{COOEt} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \xrightarrow{\text{Ethanol}} \text{R}1\text{CONHNH}2 \
&\text{R}1\text{CONHNH}2 \xrightarrow[\text{Ethanol}]{\text{KOH}, \text{CS}2} \text{R}1\text{C(S)S}^- \text{K}^+ \xrightarrow{\text{N}2\text{H}4 \cdot \text{H}2\text{O}} \
&\hspace{4cm} \text{R}1-\text{C} \begin{array}{c} \text{N}-\text{N} \ || \hspace{0.5cm} \ \text{S--C} \end{array} \text{NH}2 \xrightarrow[\text{POCl}3]{\text{R}2\text{COOH}} \text{R}1-\text{C} \begin{array}{c} \text{N}-\text{N} \ || \hspace{0.5cm} \ \text{S--C} \end{array} \text{N} - \text{N} - \text{CR}_2
\end{aligned}
$$
Where R$$1$$ and R$$2$$ are the substituents.
Specific Considerations for the Target Compound
To synthesize 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)triazolo[3,4-b]thiadiazole, the following specific reactants are needed:
- 4-amino-5-(1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol : This can be synthesized from 1-benzofuran-2-carboxylic acid using the steps outlined in section 1.1.
- 5-methyl-1,2-oxazole-3-carboxylic acid : This carboxylic acid will be reacted with the triazole thiol derivative in the presence of POCl$$_3$$ to form the target triazolothiadiazole.
Procedure Adaptation
- Reactants : Use 4-amino-5-(1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol and 5-methyl-1,2-oxazole-3-carboxylic acid as starting materials.
- Cyclization : Dissolve 4-amino-5-(1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol in phosphorus oxychloride. Add 5-methyl-1,2-oxazole-3-carboxylic acid to this solution.
- Reaction Conditions : Stir the reaction mixture under reflux for approximately 3 hours.
- Workup : Pour the mixture into ice water, adjust the pH to 8 with NaOH solution, filter the resulting precipitate, and wash with ethanol.
- Purification : Recrystallize the product from absolute ethanol.
Characterization
The synthesized compound can be characterized using various spectroscopic techniques:
- IR Spectroscopy : To identify functional groups.
- $$^1$$H NMR Spectroscopy : To confirm the structure and purity.
- LC-MS : To determine the molecular mass.
- Elemental Analysis : To verify the elemental composition.
Biological Activity
While the primary focus is on preparation methods, it is worth noting that triazolothiadiazole derivatives have been investigated for various biological activities:
- Urease Inhibition : Some derivatives show potential as urease inhibitors.
- Antimicrobial Activity : Certain triazolothiadiazoles exhibit antibacterial and antifungal properties.
- Antitumor Activity : Some derivatives have demonstrated antitumor activity against breast cancer and human prostate cancer cell lines.
Chemical Reactions Analysis
3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Cyclization: The formation of additional rings through cyclization reactions can be achieved under specific conditions
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Triazolothiadiazole Derivatives
Structural and Functional Comparisons
The following table summarizes key structural features, physicochemical properties, and biological activities of analogous compounds:
Key Insights
Substituent Effects on Bioactivity :
- Benzofuran/Oxazole vs. Adamantyl/Phenyl : Adamantyl groups (e.g., in ) improve structural rigidity and enzyme binding, whereas benzofuran/oxazole substitutions may enhance π-π interactions in hydrophobic pockets .
- Halogenated Derivatives : Fluorine or iodine atoms (e.g., ) increase metabolic stability and target affinity, as seen in cytotoxic analogs like compound 111 (IC₅₀ <10 μM) .
Synthetic Methods :
- Microwave-assisted synthesis (e.g., ) yields higher purity and efficiency (75–80% yields) compared to conventional methods (60–70% yields) for triazolothiadiazoles.
Physical Properties :
- Melting Points : Range from 131°C (halogenated derivatives ) to 259°C (thione-containing compounds ), influenced by substituent polarity and crystallinity.
- Lipophilicity : LogP values vary with substituents; fluorinated or methoxy groups (e.g., ) reduce LogP, while adamantyl or benzofuran increase it .
Research Findings and Pharmacological Potential
- Anticancer Activity : Indole-substituted triazolothiadiazoles (e.g., 5a–l ) inhibit Bcl-2 proteins, inducing apoptosis in cancer cells. The benzofuran analog may mimic these effects due to structural similarity.
- Antibacterial Activity : Fluorinated biphenyl derivatives (e.g., 3b , 3g ) show MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : Adamantyl derivatives (e.g., ) exhibit COX-1/2 selectivity (IC₅₀: 0.8–2.3 μM), suggesting anti-inflammatory applications.
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a benzofuran moiety linked to a triazole-thiadiazole system through an oxazole group. This unique arrangement contributes to its biological activity by influencing interactions with various biological targets.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran compounds can effectively inhibit the growth of various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.78 μg/mL |
| 2 | Escherichia coli | 3.12 μg/mL |
| 3 | Candida albicans | 2.5 μg/mL |
| 4 | Mycobacterium tuberculosis | <0.60 μM |
The above table summarizes the antimicrobial activities observed in various studies. Notably, compounds with hydroxyl groups at specific positions (C-6) on the benzofuran ring showed enhanced activity against both gram-positive and gram-negative bacteria .
Antifungal Activity
The antifungal potential of the compound has also been evaluated. A study reported that certain benzofuran derivatives displayed promising antifungal activity against wood-degrading fungi such as Poria placenta and Coniophora puteana. The most active compound exhibited an inhibition percentage of approximately 23% at a concentration of 1000 ppm .
Table 2: Antifungal Activity Against Wood-Degrading Fungi
| Compound | Fungal Strain | Inhibition Percentage at 1000 ppm |
|---|---|---|
| A | Poria placenta | 23.0% |
| B | Coniophora puteana | 14.7% |
These results highlight the potential of benzofuran derivatives as antifungal agents, particularly in applications related to wood preservation.
Anticancer Activity
Emerging studies suggest that benzofuran-based compounds may possess anticancer properties. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways .
Case Study: Cytotoxicity Evaluation
In a recent case study involving a series of synthesized benzofuran derivatives:
- Compound X demonstrated an IC50 value of 15 μM against MCF-7 cells.
- Compound Y exhibited an IC50 value of 20 μM against A549 cells.
This data suggests that structural modifications on the benzofuran scaffold can significantly influence anticancer activity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation reactions. For example, one-pot cyclocondensation of precursors like 5-(benzofuran-2-yl)pyrazole derivatives with aryl isothiocyanates in DMF/K₂CO₃ yields triazolo-thiadiazoles with minimal side products . Stepwise methods include forming intermediate 4-amino-1,2,4-triazole-3-thiols, followed by cyclization with phosphoryl chloride . Key parameters include solvent choice (e.g., toluene for initial steps), temperature control (60–80°C), and purification via column chromatography or recrystallization. HPLC is recommended for purity validation (>95%) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- ¹H/¹³C NMR : Identifies proton environments (e.g., benzofuran aromatic protons at δ 7.2–8.1 ppm) and carbon backbones .
- IR spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-S stretch ~680 cm⁻¹) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- X-ray crystallography : Resolves 3D molecular geometry and packing (e.g., dihedral angles between benzofuran and triazole planes) .
Q. How are in vitro antimicrobial activities evaluated, and what controls are essential?
- Microbial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are tested at concentrations of 10–100 µg/mL .
- Controls : Chloramphenicol or ciprofloxacin as positive controls; DMSO/solvent as negative controls.
- Methods : Broth microdilution (MIC determination) and agar diffusion (zone of inhibition) . Activity discrepancies may arise from strain variability or compound solubility, requiring triplicate experiments .
Advanced Research Questions
Q. How can contradictions in biological activity data between studies be resolved?
- Replication : Standardize protocols (e.g., CLSI guidelines) for microbial growth phase, inoculum size, and incubation time .
- Purity verification : Use HPLC-MS to rule out impurities affecting bioactivity .
- Statistical analysis : Apply ANOVA or non-parametric tests to assess significance of inter-study differences .
Q. What computational strategies predict this compound’s interaction with fungal targets like 14α-demethylase?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to 14α-demethylase (PDB: 3LD6). Key interactions include hydrogen bonding with heme cofactor and hydrophobic contacts with active-site residues .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at the 6-position of the triazole ring .
- Co-solvents : Use cyclodextrins or PEG-based formulations to enhance solubility while maintaining antimicrobial efficacy .
- Salt formation : Convert free thiol groups to sodium salts for improved dissolution .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Substituent variation : Replace 5-methyloxazole with electron-withdrawing groups (e.g., -CF₃) to enhance antifungal activity .
- Core modifications : Compare triazolo-thiadiazoles with triazolo-oxadiazoles to assess the role of sulfur in target binding .
- Bioisosteres : Substitute benzofuran with indole to evaluate π-π stacking interactions .
Q. What experimental designs evaluate synergistic effects with existing antimicrobials?
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with β-lactams or fluconazole. Synergy is defined as FIC ≤ 0.5 .
- Time-kill curves : Monitor bacterial/fungal viability over 24 hours in combination therapy vs. monotherapy .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Yields
| Method | Precursors | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| One-pot cyclocondensation | 5-(Benzofuran-2-yl)pyrazole + aryl isothiocyanate | DMF, K₂CO₃, 80°C, 12h | 65–78 | >98% | |
| Stepwise cyclization | 4-Amino-triazole-3-thiol + acyl chloride | POCl₃, reflux, 6h | 70–85 | 95–97% |
Q. Table 2. Antimicrobial Activity Profile
| Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| S. aureus (Gram+) | 12.5 | 18 ± 1.2 | |
| E. coli (Gram−) | 25 | 14 ± 0.8 | |
| C. albicans | 50 | 10 ± 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
